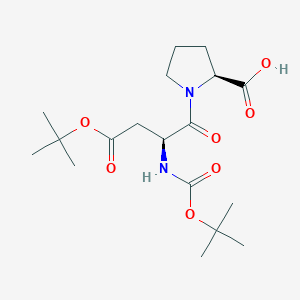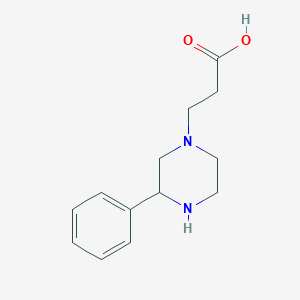![molecular formula C16H13N3O5S B14175866 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- CAS No. 918538-32-6](/img/structure/B14175866.png)
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The presence of nitrophenyl groups in this compound enhances its potential for various chemical reactions and biological activities.
Méthodes De Préparation
The synthesis of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- involves its interaction with molecular targets such as tubulin and DNA. The compound inhibits tubulin polymerization, which disrupts the microtubule network essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, it can bind to DNA, interfering with DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit potent cytotoxic activities against cancer cell lines.
2-Imino-4-thiazolidinone derivatives: These compounds have been studied for their anti-inflammatory and TNF-α inhibitory activities.
4-Thiazolidinone derivatives as dihydroorotate dehydrogenase inhibitors: These compounds show inhibitory activity against human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
The uniqueness of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- lies in its specific nitrophenyl substitutions, which enhance its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
918538-32-6 |
|---|---|
Formule moléculaire |
C16H13N3O5S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-6-2-4-8-14(12)19(23)24)17(15)9-11-5-1-3-7-13(11)18(21)22/h1-8,16H,9-10H2 |
Clé InChI |
MQDOTYQWKDKEAW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



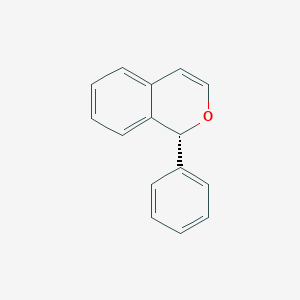
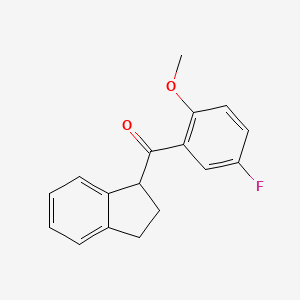

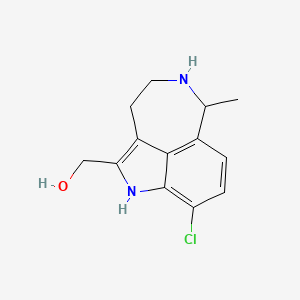
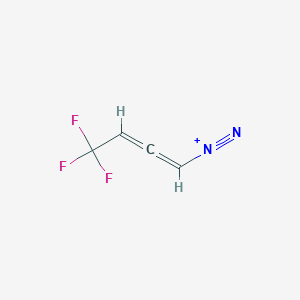
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
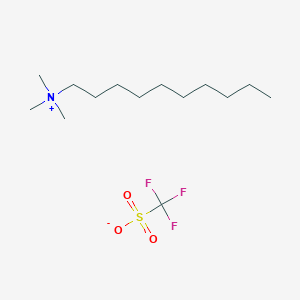
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
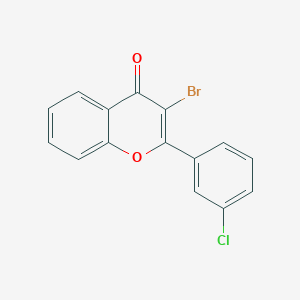
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
